The Mechanism of Action of S107 Hydrochloride on Ryanodine Receptor 1 (RyR1) Channels
The Mechanism of Action of S107 Hydrochloride on Ryanodine Receptor 1 (RyR1) Channels
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ryanodine Receptor 1 (RyR1), the principal sarcoplasmic reticulum (SR) calcium release channel in skeletal muscle, is fundamental to excitation-contraction (E-C) coupling.[1][2][3] In numerous pathological states, including certain congenital myopathies, muscular dystrophies, and age-related muscle weakness, RyR1 channels undergo post-translational modifications that render them "leaky," leading to chronic, diastolic calcium (Ca²⁺) leakage from the SR.[1][4][5] This pathological Ca²⁺ leak disrupts cellular homeostasis, triggers damaging downstream signaling cascades, and ultimately contributes to muscle weakness and fatigue.[1][5] S107 hydrochloride, a 1,4-benzothiazepine derivative and a member of the "Rycal" class of compounds, has emerged as a targeted therapeutic agent designed to rectify this fundamental defect.[6][7][8] This guide provides a detailed technical exploration of S107's mechanism of action, focusing on its role in stabilizing the RyR1 macromolecular complex, normalizing channel function, and the experimental methodologies used to validate its efficacy.
The Pathophysiological Basis: The "Leaky" RyR1 Channel
In healthy skeletal muscle, the RyR1 channel is tightly regulated, ensuring Ca²⁺ is released only in response to an action potential. A critical component of this regulation is the accessory protein calstabin1 (also known as FK506-binding protein 12, or FKBP12).[5][9] Calstabin1 binds to each of the four RyR1 protomers, stabilizing the channel in its closed state during the resting phase (diastole) and preventing aberrant Ca²⁺ leakage.[5][7][9]
However, under conditions of cellular stress—such as increased reactive oxygen species (ROS), reactive nitrogen species (RNS), or PKA hyperphosphorylation—the RyR1 channel undergoes significant remodeling.[1][4][10] These modifications, including oxidation and S-nitrosylation of critical cysteine residues on the RyR1 protein, decrease the binding affinity of calstabin1 for the channel.[5][6] The resulting depletion of calstabin1 from the RyR1 macromolecular complex leads to a conformational shift in the channel, increasing its open probability (Pₒ) at diastolic Ca²⁺ concentrations.[1][4] This pathological state is characterized by a persistent, low-level "leak" of Ca²⁺ from the SR into the cytoplasm.
This chronic Ca²⁺ leak has severe downstream consequences:
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Impaired E-C Coupling: Depleted SR Ca²⁺ stores lead to a reduced Ca²⁺ transient during muscle contraction, resulting in diminished force production.[1]
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Mitochondrial Dysfunction: Cytosolic Ca²⁺ overload can trigger excessive mitochondrial Ca²⁺ uptake, impairing mitochondrial function and increasing the production of ROS, which further exacerbates RyR1 oxidation in a vicious cycle.[1]
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Activation of Proteolytic Enzymes: Elevated cytosolic Ca²⁺ can activate proteases like calpain, leading to muscle damage and degradation.[5][6]
Visualizing the Pathological Cascade
The following diagram illustrates the sequence of events leading to and resulting from a leaky RyR1 channel.
Caption: The pathological cascade of RyR1 dysfunction.
The Core Mechanism of S107: Restoring RyR1-Calstabin1 Integrity
S107 hydrochloride acts as a "channel stabilizer" by directly addressing the root cause of the Ca²⁺ leak: the dissociation of calstabin1 from the RyR1 complex.
The primary mechanism of action of S107 is to enhance the binding affinity of calstabin1 to the RyR1 channel , particularly when the channel is in a stressed (e.g., oxidized or S-nitrosylated) state.[4][6] S107 binds to the RyR1 channel, inducing a conformational change that re-establishes the high-affinity binding site for calstabin1.[6][8] This action effectively "fixes" the leak by preventing the depletion of calstabin1 from the channel complex.[4][6]
It is critical to note that S107 does not directly block the RyR1 pore. Instead, it is a modulator that restores the channel's natural gating mechanism. It does not significantly affect the PKA phosphorylation or oxidation status of the RyR1 channel itself; its effect is specific to preserving the crucial RyR1-calstabin1 interaction.[6][10]
The S107 Binding Site
Recent cryo-electron microscopy studies have provided insight into the binding location of Rycal compounds. These agents appear to bind within the RY1&2/P1 domain of the RyR1 protein. This binding is cooperative with ATP, and together, S107 and ATP stabilize the channel in its closed conformation.[11][12] The structural similarity between the benzothiazepine moiety of S107 and the adenine ring of ATP provides a rationale for their interaction at this site.[11]
Visualizing the S107 Intervention
This diagram illustrates how S107 intervenes in the pathological process to restore normal channel function.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ryr1.org [ryr1.org]
- 8. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative S107 - PubMed [pubmed.ncbi.nlm.nih.gov]
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